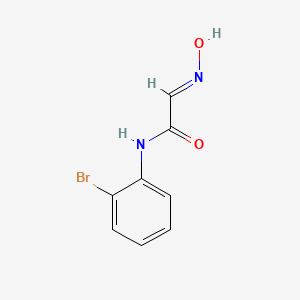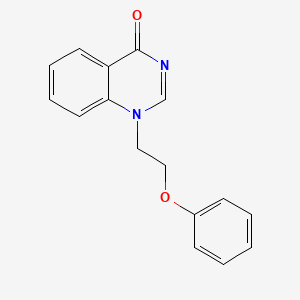
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide, commonly known as Napabucasin, is a small molecule inhibitor that has shown potential in the treatment of cancer. It is a member of the imidazole family, and its chemical structure is C10H8BrN3O2. Napabucasin has been found to inhibit the activity of cancer stem cells, which are responsible for the growth and spread of tumors.
作用機序
The mechanism of action of Napabucasin involves the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is involved in the regulation of cell growth and survival. It is overexpressed in many types of cancer, and its activation is associated with tumor growth and metastasis. Napabucasin inhibits the activity of STAT3, which leads to the inhibition of cancer stem cells and the suppression of tumor growth.
生化学的および生理学的効果
Napabucasin has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of cancer stem cells, which are responsible for the growth and spread of tumors. Napabucasin has also been found to enhance the effectiveness of chemotherapy and radiation therapy. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Napabucasin has also been found to inhibit the expression of several genes involved in the regulation of cell growth and survival.
実験室実験の利点と制限
One of the advantages of Napabucasin is its potential use in cancer therapy. It has been found to have activity against a variety of cancer types, and it has been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, there are also some limitations to using Napabucasin in lab experiments. One limitation is its low overall yield, which can make it difficult to produce large quantities of the compound. Another limitation is its relatively high cost, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for the research and development of Napabucasin. One area of research is the optimization of the synthesis method to increase the overall yield of the compound. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to Napabucasin. Additionally, there is a need for further studies to investigate the safety and efficacy of Napabucasin in clinical trials. Finally, there is a need for the development of new formulations and delivery methods for Napabucasin to improve its bioavailability and therapeutic efficacy.
合成法
The synthesis of Napabucasin involves a series of chemical reactions. The starting material is 2-bromoaniline, which is reacted with ethyl oxalyl chloride to form a diester. The diester is then treated with hydroxylamine hydrochloride to form the hydroxylamine ester. Finally, the hydroxylamine ester is reacted with 2-bromoacetophenone to form Napabucasin. The overall yield of the synthesis is around 20%.
科学的研究の応用
Napabucasin has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the activity of cancer stem cells, which are responsible for the growth and spread of tumors. Napabucasin has been shown to have activity against a variety of cancer types, including colorectal, pancreatic, and lung cancer. It has also been found to enhance the effectiveness of chemotherapy and radiation therapy.
特性
IUPAC Name |
(2E)-N-(2-bromophenyl)-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQMJREXXFSBT-BJMVGYQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=NO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=N/O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide | |
CAS RN |
1191245-18-7 |
Source


|
| Record name | N-(2-bromophenyl)-2-(N-hydroxyimino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one](/img/structure/B1167896.png)
![5-(2-phenoxyethyl)-5H-indolo[2,3-b]quinoxaline](/img/structure/B1167904.png)
![5-phenyl-5H-indolo[2,3-b]quinoxaline](/img/structure/B1167906.png)
